molecular formula C22H18N6O B11234161 N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234161
M. Wt: 382.4 g/mol
InChI Key: PRZCWXJPYDXQGF-UHFFFAOYSA-N
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Description

N⁶-(Furan-2-ylmethyl)-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a furan-2-ylmethyl group at the N⁶ position and phenyl substituents at N⁴ and N1. The furan moiety contributes to its unique electronic and steric properties, which influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H18N6O/c1-3-8-16(9-4-1)25-20-19-15-24-28(17-10-5-2-6-11-17)21(19)27-22(26-20)23-14-18-12-7-13-29-18/h1-13,15H,14H2,(H2,23,25,26,27)

InChI Key

PRZCWXJPYDXQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may employ green chemistry principles to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It binds to receptors that play a role in cancer cell signaling pathways.

In vitro studies have demonstrated that this compound shows cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
  • Substitution Reactions : Introducing furan and phenyl groups through electrophilic aromatic substitution.
  • Purification : Employing crystallization techniques to obtain pure compounds.

Synthetic Pathway Overview

Step Reaction Type Key Reagents
1CyclizationPyrazole precursors
2Electrophilic SubstitutionFuran derivatives
3CrystallizationSolvent mixtures

Case Studies and Research Findings

Several studies have focused on the biological effects and therapeutic potential of this compound:

  • Cancer Cell Line Studies : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results.
  • Mechanistic Studies : Research has elucidated the pathways affected by the compound, providing insights into its potential as a targeted therapy.

Comparison with Similar Compounds

Structural Comparisons

Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity primarily at the N⁴ and N⁶ positions. Key analogues and their substituents are summarized below:

Compound Name N⁴ Substituent N⁶ Substituent Key Structural Features Reference
Target Compound Phenyl Furan-2-ylmethyl Furan enhances hydrophobicity and π-stacking
N⁴-Ethyl-N⁶,1-diphenyl analogue (7a) Ethyl Phenyl Reduced steric bulk improves synthetic yield (85%)
N⁴-Cyclohexyl-N⁶,1-diphenyl analogue (9) Cyclohexyl Phenyl Bulky cyclohexyl may hinder membrane permeability
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl) analogue 3-Methoxyphenyl Cycloheptyl Methoxy group enhances solubility
NSC11668 (Antifungal agent) 3-Chlorophenyl 3-Chlorophenyl Dichlorophenyl boosts antifungal activity
PR5-LL-CM01 (PRMT5 inhibitor) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl Aminoethyl side chain aids kinase selectivity

Key Observations :

  • The furan-2-ylmethyl group in the target compound provides a balance between hydrophobicity and electronic interactions, unlike bulkier substituents (e.g., cycloheptyl in ) or polar groups (e.g., methoxy in ).
  • Substitutions at N⁴ (e.g., ethyl in 7a vs. phenyl in the target compound) significantly alter steric profiles and synthetic accessibility.

Key Observations :

  • Ethyl and propyl substituents at N⁴ (7a, 7b) improve synthetic yields (>80%) compared to bulkier groups .
  • The furan group in the target compound likely reduces crystallinity compared to phenyl or chlorophenyl analogues, impacting formulation strategies.

Key Observations :

  • The furan-2-ylmethyl group in the target compound optimizes both potency and safety in kinase inhibition compared to halogenated or bulky substituents.
  • Solubility-limiting groups (e.g., cyclohexyl in ) may reduce bioavailability despite high target affinity.

Biological Activity

Overview

N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the cyclization of hydrazine derivatives with pyrimidine intermediates. A typical synthetic route includes:

  • Preparation of Furan Derivative : Starting from 2-bromo-5-nitrofuran and hydrazine hydrate.
  • Cyclization : The furan-substituted hydrazine is reacted with a pyrimidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
  • Optimization : Techniques such as microwave-assisted synthesis and the use of palladium catalysts can enhance yield and purity during industrial production .

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of casein kinase 1 (CK1). Aberrant CK1 activity is implicated in cancer progression. Studies have shown that derivatives of this compound can inhibit CK1 with IC₅₀ values in the low nanomolar range, indicating strong potential for cancer treatment .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as CK1, inhibiting their activity and disrupting cellular signaling pathways related to proliferation and apoptosis.
  • Cell Growth Interference : In cancer cells, it may interfere with pathways that regulate cell growth, leading to increased apoptosis and reduced tumor growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial properties against multiple bacterial strains.
Identified as a potent CK1 inhibitor with potential anticancer effects.
Explored for anti-inflammatory properties in related pyrazolo compounds.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern which enhances its biological activity compared to similar compounds like 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives that lack the pyrazolo[3,4-d]pyrimidine core .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N⁶-(furan-2-ylmethyl)-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how are reaction conditions optimized?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often synthesized by reacting halogenated intermediates with substituted amines or alcohols under reflux in dry acetonitrile or dichloromethane. Reaction optimization involves controlling temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Post-reaction purification typically involves solvent evaporation, ice-water precipitation, and recrystallization from acetonitrile .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines). ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm for phenyl/furan substituents) and methylene groups (δ 4.0–5.0 ppm for furan-2-ylmethyl). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers troubleshoot low yields during the final recrystallization step?

  • Low yields may arise from poor solubility or impurities. Solutions include:

  • Testing alternative solvents (e.g., ethanol, DMF-water mixtures).
  • Slow cooling of saturated solutions to enhance crystal growth.
  • Pre-purification via column chromatography to remove byproducts.
    • Evidence from similar pyrazolo[3,4-d]pyrimidine syntheses highlights acetonitrile as a reliable recrystallization solvent .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data across studies involving this compound?

  • Contradictions may stem from variations in assay conditions (e.g., cell lines, solvent carriers, concentration ranges). Mitigation strategies:

  • Validate purity via HPLC (>95%) to exclude batch-specific impurities.
  • Replicate assays under standardized protocols (e.g., ATP levels for cytotoxicity, IC₅₀ comparisons).
  • Cross-reference with structurally analogous compounds (e.g., N⁴-alkyl derivatives) to identify substituent-dependent trends .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications. Molecular docking identifies key binding interactions (e.g., hydrogen bonds with kinase active sites). MD simulations assess stability of ligand-target complexes over time. For example, furan-2-ylmethyl groups may enhance π-π stacking with hydrophobic pockets, as observed in pyrimidine-based kinase inhibitors .

Q. What experimental approaches resolve ambiguities in reaction mechanisms for N-substitution on the pyrazolo[3,4-d]pyrimidine core?

  • Isotopic labeling (e.g., ¹⁵N-tracing) tracks nitrogen migration during substitution. Kinetic studies (variable-temperature NMR) differentiate SN1/SN2 pathways. Intermediate trapping (e.g., using TEMPO to stabilize radicals) identifies transient species. Evidence from pyrimidine derivative studies suggests that polar aprotic solvents (e.g., DMF) favor SNAr mechanisms .

Q. How do steric and electronic effects of the furan-2-ylmethyl group influence the compound’s physicochemical properties?

  • The furan ring’s electron-rich nature increases solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility. Steric hindrance from the methylene bridge (-CH₂-) can restrict rotational freedom, impacting binding to planar active sites (e.g., ATP-binding pockets). Comparative studies with benzyl or alkyl substituents highlight trade-offs between potency and pharmacokinetics .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .
  • Synthetic Reproducibility : Document solvent batch purity and drying protocols (e.g., molecular sieves for acetonitrile) to ensure consistency .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .

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